3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class, which has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a pyrrole ring fused to a pyridine, with specific substituents that enhance its biological activity. The presence of chlorine and methoxy groups contributes to its unique reactivity and interaction with biological targets.
The compound can be synthesized from various precursors through multiple synthetic routes, which have been explored in recent research articles focusing on the synthesis of pyrrolopyridine derivatives. The studies emphasize the importance of these compounds in drug discovery, particularly as inhibitors for various biological targets.
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine falls under the category of heterocyclic compounds, specifically within the pyrrolopyridine derivatives. These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
A common method includes the use of palladium-catalyzed cross-coupling reactions, where a substituted bromopyridine reacts with an appropriate coupling partner (e.g., an arylboronic acid) to form the desired pyrrolopyridine scaffold. This approach has been documented in various studies focusing on similar compounds .
The molecular structure of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be represented as follows:
The compound features a pyrrole ring fused to a pyridine ring with a chlorine atom at position 3 and a methoxy group at position 6. This structural arrangement is critical for its biological activity and interaction with target proteins.
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
The reactivity of this compound has been explored in studies where it was subjected to different electrophiles and nucleophiles, yielding a range of substituted derivatives that retain or enhance biological activity .
The mechanism of action for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with specific protein targets in cellular pathways:
In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .
Relevant physicochemical properties are essential for predicting bioavailability and pharmacokinetics during drug development processes .
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine has several promising applications in scientific research:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential role in developing new therapeutic agents against various diseases.
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold necessitates sequential transformations to establish the fused heterocyclic framework with precise regiocontrol. A representative pathway begins with 2-bromo-5-methylpyridine as the principal precursor. Initial N-oxidation using m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide, which undergoes nitration with fuming nitric acid in sulfuric acid to furnish 2-bromo-5-methyl-4-nitropyridine 1-oxide. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF affords the key intermediate 2-((dimethylamino)methylene)-5-methyl-4-nitro-1-oxidopyridin-1-ium-2-ide (Intermediate 14). Iron-mediated reduction in acetic acid then cyclizes this intermediate to 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 15), establishing the core bicyclic system. The final steps involve regioselective methoxylation at C-6 via copper-catalyzed coupling with methanol derivatives, followed by electrophilic chlorination at C-3 using phosphorus oxychloride to yield the target compound [2] [4]. Alternative routes employ palladium-mediated Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine with alkynes, followed by base-catalyzed ring closure to construct the pyrrolopyridine core prior to halogenation and alkoxylation [1] [9].
Table 1: Physicochemical Properties of 3-Chloro-6-Methoxy-1H-Pyrrolo[3,2-c]Pyridine
Property | Value | Measurement Method |
---|---|---|
CAS Number | 1190313-32-6 | Registry Database |
Molecular Formula | C₈H₇ClN₂O | Elemental Analysis |
Molecular Weight | 182.61 g/mol | Mass Spectrometry |
SMILES | COC₁=CC₂=C(C=N₁)C(Cl)=CN₂ | Canonical Representation |
InChI Key | XBTDAPOGPNACHX-UHFFFAOYSA-N | Standard Identifier |
Purity Specification | >95% (HPLC) | Chromatographic Analysis |
Achieving precise regiocontrol during chlorination and methoxylation is paramount due to the electron-rich nature of the pyrrolopyridine system. Directed ortho-metalation (DoM) strategies exploit the N-Boc-protected pyrrolopyridine intermediate to selectively generate the C-3 lithiated species using strong bases like n-butyllithium at -78°C. Subsequent quenching with hexachloroethane provides 3-chloro-6-methoxy-1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridine with >90% regioselectivity . For methoxylation, copper(I)-catalyzed nucleophilic aromatic substitution (CuCN-mediated) proves superior to palladium methods, enabling displacement of C-6 bromo substituents with sodium methoxide in DMSO at 110°C without competing N-alkylation [1] [2]. Electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF selectively targets the electron-rich C-3 position of 6-methoxy derivatives, while avoiding over-chlorination through stoichiometric control (1.05 equiv) [1].
Recent innovations focus on catalytic domino reactions to streamline scaffold assembly. Palladium-catalyzed Larock indole synthesis enables single-pot construction of the pyrrole ring onto pre-functionalized pyridines. This method employs ortho-iodoanilines and terminal alkynes under Pd(0)/Cu(I) co-catalysis to form the indole intermediate, which spontaneously cyclizes to the pyrrolopyridine core [6]. For N-protected derivatives, a one-pot sequential Buchwald–Hartwig amination/C–H activation protocol achieves C-C bond formation at C-2/C-3 positions using Pd-Xantphos systems, minimizing purification steps [6]. Additionally, base-catalyzed domino cyclization of 4-amino-2-bromo-5-iodopyridines with 4-ethynyl-1-methyl-1H-pyrazole (45) in the presence of K₂CO₃ in methanol efficiently delivers 6-brominated intermediates (e.g., Intermediate 47) in 75% yield after reflux, eliminating the need for sulfonamide activation [3] [9].
Systematic optimization of reaction parameters significantly enhances the efficiency of critical steps. Key variables include:
Table 2: Optimization of Cyclization Conditions for Intermediate 47 Formation
Parameter | Condition A | Condition B | Optimized Condition | Yield (%) |
---|---|---|---|---|
Solvent | THF | DMF | Methanol | 88% |
Base | K₃PO₄ | Et₃N | K₂CO₃ | 85% |
Temperature | 80°C | 25°C | 60°C | 88% |
Catalyst | None | Pd(OAc)₂ | None | 88% |
Reaction Time | 24 h | 12 h | 8 h | 88% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: